molecular formula C11H18N2O3S B14916974 Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate

Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate

Cat. No.: B14916974
M. Wt: 258.34 g/mol
InChI Key: VFRZUNQGMFJYBO-JGVFFNPUSA-N
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Description

Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[3,4-b][1,4]thiazine ring system, which is a fused bicyclic system containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiazine ring, followed by the introduction of the pyrrolo moiety through cyclization reactions. The tert-butyl ester group is often introduced in the final steps to protect the carboxylate functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial to ensure the efficiency and safety of the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate is unique due to its fused bicyclic structure containing both nitrogen and sulfur atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1

InChI Key

VFRZUNQGMFJYBO-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)SCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)SCC(=O)N2

Origin of Product

United States

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